Cas no 478067-59-3 (N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine)

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by its unique molecular structure featuring allyl and allylsulfanyl substituents. This compound is of interest in medicinal chemistry and materials science due to its potential as a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. The presence of reactive allyl groups allows for further modifications via click chemistry or cross-coupling reactions, enhancing its utility in scaffold diversification. Its thienopyrimidine core contributes to electron-rich properties, making it suitable for applications in optoelectronics or as a ligand in coordination chemistry. The compound's synthetic accessibility and modularity underscore its value in research and development.
N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine structure
478067-59-3 structure
Product name:N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
CAS No:478067-59-3
MF:C12H13N3S2
MW:263.381719350815
CID:6786054
PubChem ID:3750330

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
    • AKOS005100751
    • CHEMBL1467110
    • MLS000326904
    • 7N-478S
    • N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine
    • N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
    • 478067-59-3
    • REGID_for_CID_3750330
    • SMR000179476
    • Inchi: 1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15)
    • InChI Key: HQKDZYIVSFPCKJ-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1=C(N=C(N=2)SCC=C)NCC=C

Computed Properties

  • Exact Mass: 263.05508977g/mol
  • Monoisotopic Mass: 263.05508977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 91.4Ų

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-10mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
10mg
¥800.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-1mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
1mg
¥499.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-2mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
2mg
¥619.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-100mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
100mg
¥1901.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-25mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
25mg
¥1192.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-5mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
5mg
¥617.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-20mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
20mg
¥1173.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615246-50mg
N-allyl-2-(allylthio)thieno[3,2-d]pyrimidin-4-amine
478067-59-3 98%
50mg
¥1391.00 2024-05-12

Additional information on N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

Comprehensive Overview of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine (CAS No. 478067-59-3)

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine (CAS No. 478067-59-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This thienopyrimidine derivative is characterized by its unique molecular structure, featuring an allyl group and an allylsulfanyl moiety, which contribute to its reactivity and potential applications. Researchers are particularly interested in its role as a building block for drug discovery, given its structural similarity to purine bases, a feature shared with many bioactive molecules.

The compound's CAS number 478067-59-3 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its thieno[3,2-d]pyrimidine core is a scaffold frequently explored in medicinal chemistry due to its versatility in binding to biological targets. Recent studies highlight its potential in modulating enzyme activity, particularly in kinase inhibition—a hot topic in cancer therapy and inflammatory disease research. This aligns with growing public interest in "targeted drug design" and "small-molecule inhibitors," terms frequently searched in academic and biotech circles.

From a synthetic chemistry perspective, the allyl and allylsulfanyl groups in N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine offer opportunities for further functionalization via click chemistry or cross-coupling reactions. Such modifications are pivotal in creating libraries of derivatives for high-throughput screening—a methodology dominating discussions in AI-driven drug discovery forums. The compound’s solubility profile and stability under physiological conditions also make it a candidate for probing structure-activity relationships (SAR), a recurring theme in PubMed and Google Scholar queries.

Beyond pharmaceuticals, this compound’s conjugated system suggests utility in organic electronics, where thienopyrimidine-based materials are investigated for their optoelectronic properties. Searches for "organic semiconductors" and "photovoltaic materials" have surged, reflecting industry demand for sustainable alternatives to silicon. While not yet commercialized in this space, the dual functionalization of CAS 478067-59-3 could enable tunable bandgap engineering, a key focus in materials science publications.

Quality control of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine relies on advanced analytical techniques like HPLC-MS and NMR, topics frequently queried by quality assurance professionals. The compound’s purity is crucial given its potential as a reference standard—a niche but growing market driven by stricter regulatory requirements worldwide. Discussions on platforms like ResearchGate often emphasize batch-to-batch reproducibility, a concern addressed by suppliers offering certified samples of 478067-59-3.

Environmental and safety profiles of such compounds are increasingly scrutinized, with search trends showing rising interest in "green chemistry metrics" and "benign by design." While CAS 478067-59-3 isn’t classified as hazardous, its synthesis often involves solvents targeted for replacement under solvent selection guides—a trending subtopic in sustainable chemistry webinars.

In summary, N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine exemplifies the intersection of drug discovery and advanced materials. Its CAS number 478067-59-3 anchors it in scientific literature, while its structural features align with cutting-edge research priorities—from kinase drug development to flexible electronics. As AI-assisted molecular design gains traction, compounds like this will likely see expanded virtual screening applications, further driving demand for well-characterized samples.

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